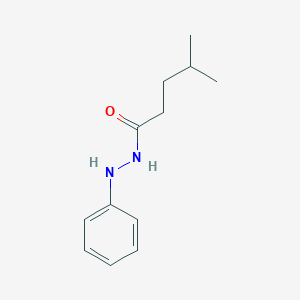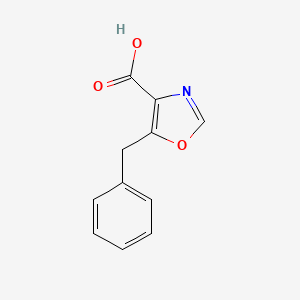![molecular formula C14H19ClN2O3 B8451222 tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a t-butyl group, a chlorobenzamido group, and a carbamate linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-chlorobenzamido)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the t-butyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The chlorobenzamido group can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used.
科学的研究の応用
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The t-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
類似化合物との比較
Similar Compounds
t-Butyl carbamate: Similar in structure but lacks the chlorobenzamido group.
Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a t-butyl group.
Uniqueness
tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is unique due to the presence of the chlorobenzamido group, which provides additional functionality and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amines are required.
特性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC名 |
tert-butyl N-[2-[(4-chlorobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
HSXKEGXOGORKQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
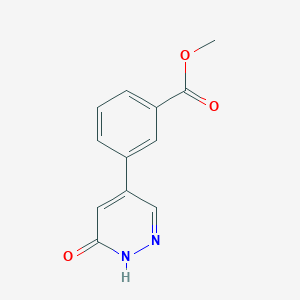
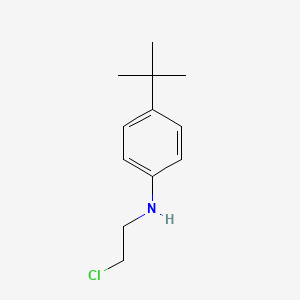
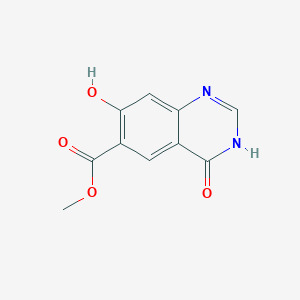


![4-[2-(5-Trifluoromethylpyrazinyl)]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B8451178.png)

![(+/-)-N-[(2R*,3S*)-(2-methyl-3-hydroxyhexanoyl)]-2-benzoxazolone](/img/structure/B8451184.png)
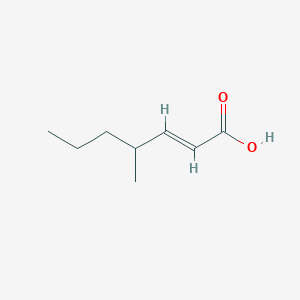
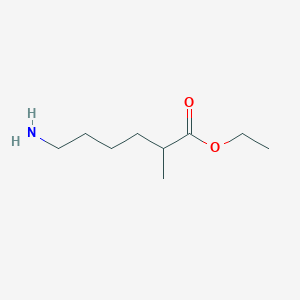

![2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8451216.png)
